3,3-Diphenyl-N-dimethylpropylamine, also known as N,N-Dimethyl-3,3-diphenylpropan-1-amine, is an organic compound with the molecular formula . This compound features a propylamine backbone substituted with two phenyl groups at the 3-position and two methyl groups on the nitrogen atom. It is primarily recognized for its applications in medicinal chemistry and as a reagent in various industrial processes. The unique structural configuration of this compound contributes to its distinct chemical and biological properties, making it a subject of interest in both research and practical applications .
3,3-Diphenyl-N-dimethylpropylamine is versatile in terms of chemical reactivity. It can undergo several types of reactions, including:
Research indicates that 3,3-Diphenyl-N-dimethylpropylamine exhibits significant biological activity. It has been investigated for its potential effects on various biological systems, particularly as a ligand in receptor studies. The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter signaling pathways. Its interactions with neurotransmitter receptors suggest potential therapeutic applications in treating conditions such as depression and anxiety by modulating monoamine levels .
The synthesis of 3,3-Diphenyl-N-dimethylpropylamine can be achieved through several methods:
3,3-Diphenyl-N-dimethylpropylamine finds various applications across multiple fields:
Studies on the interactions of 3,3-Diphenyl-N-dimethylpropylamine with biological targets have revealed its potential to modulate neurotransmitter systems. Its ability to influence serotonin, norepinephrine, and dopamine levels suggests that it may have implications for mood regulation and cognitive function. Further research is needed to elucidate the specific mechanisms of action and therapeutic benefits associated with this compound .
Several compounds share structural similarities with 3,3-Diphenyl-N-dimethylpropylamine:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
3,3-Diphenylpropylamine | Precursor to N,N-Dimethyl-3,3-diphenylpropan-1-amine | |
N,N-Dimethyl-1,3-propanediamine | Dimethylated amine with different properties | |
3-Dimethylaminopropylamine | Used in surfactants and epoxy resins | |
3,3-Diphenylcyclobutanamine | Psychostimulant with monoamine reuptake inhibition |
The uniqueness of 3,3-Diphenyl-N-dimethylpropylamine lies in its specific structural configuration that imparts distinct chemical reactivity and biological properties compared to similar compounds. Its potential therapeutic applications and ability to undergo diverse
The discovery of 3,3-diphenyl-N-dimethylpropylamine emerged from mid-20th-century efforts to synthesize diphenylpropylamine derivatives with modified pharmacological properties. Early work focused on alkylation reactions of 3,3-diphenylpropylamine precursors, as evidenced by Friedel-Crafts alkylation methods involving cinnamonitrile and benzene. By the 1970s, researchers optimized methyl-group introduction via dimethyl sulfate or methyl iodide under basic conditions, establishing scalable synthetic routes.
A pivotal advancement occurred in 1998 with the patent CA1340223C, which disclosed novel 3,3-diphenylpropylamine derivatives for cardiovascular applications. This work demonstrated that N,N-dimethyl substitution enhanced metabolic stability compared to earlier secondary amine analogs, driving industrial adoption. The compound’s structural framework later became integral to calcium channel blockers like lercanidipine, as detailed in pharmaceutical synthesis protocols.
3,3-Diphenyl-N-dimethylpropylamine serves three critical roles in synthetic chemistry:
Table 1: Key Synthetic Applications
Application | Reaction Type | Yield (%) | Reference |
---|---|---|---|
Lercanidipine precursor | Alkylation | 86 | |
Sodium channel blocker synth | Reductive amination | 53 | |
Chiral amine production | Biocatalytic reduction | 79 |
Systematic Name: N,N-dimethyl-3,3-diphenylpropan-1-amine
CAS Registry: 4646-55-3
Molecular Formula: C₁₇H₂₁N
Structural Class: Tertiary aliphatic amine with aryl substituents
The IUPAC name reflects the propane backbone bearing dimethylamine (-N(CH₃)₂) at position 1 and phenyl groups at both carbons of position 3. Spectroscopic data confirms the structure through characteristic NMR shifts: δ 2.18 ppm (N–CH₃), δ 2.45–2.68 ppm (CH₂–N), and δ 7.20–7.35 ppm (aromatic protons).
X-ray crystallography reveals a twisted propeller conformation with:
The dimethylamine group adopts a staggered conformation relative to the diphenyl moiety, minimizing van der Waals repulsions. This geometry enhances solubility in apolar solvents (logP = 4.57).
Derivative structural modifications yield distinct bioactivities:
Derivative | R₁ | R₂ | Activity |
---|---|---|---|
Lercanidipine | COOEt | CH₂CH₃ | Ca²⁺ channel blockade |
Fendiline | CH₂Ph | H | Vasodilation |
Prenylamine | CH₂C≡CH | CH₃ | Antianginal |
These analogs demonstrate the compound’s versatility as a scaffold.
In asymmetric catalysis, 3,3-diphenyl-N-dimethylpropylamine acts as:
Property | Value | Method |
---|---|---|
ΔH°formation (solid) | 48.2 kJ/mol | Combustion calorimetry |
ΔG°solubility (H₂O) | +18.4 kJ/mol | Shake-flask |
logKow | 4.57 | HPLC-RT correlation |